2-(Thiophen-2-yl)pyrrolidine
Overview
Description
2-(Thiophen-2-yl)pyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Researchers have extensively studied the synthesis and characterization of thiophene derivatives, such as 2-(Thiophen-2-yl)pyrrolidine, for their potential applications in illicit drug detection, showcasing the compound's relevance in forensic toxicology. For example, the identification and characterization of α-PVT, α-PBT, and their bromothienyl analogs, which are related to this compound, have been described in illicit products, highlighting the analytical methods necessary for their identification (Doi et al., 2015).
Photovoltaic Applications
The compound's application extends into photovoltaic research, where derivatives of this compound have been utilized in the design of organic dyes for dye-sensitized solar cells (DSSCs). Research indicates that modifications to the conjugated chain, incorporating thiophene units, can significantly influence solar-to-electrical energy conversion efficiencies, demonstrating the compound's utility in renewable energy technologies (Qin et al., 2007).
Electrochromic Devices
Furthermore, this compound derivatives have found applications in the development of electrochromic devices. These materials exhibit color changes under electric field application, making them suitable for smart windows, displays, and low-energy consumption screens. The synthesis of soluble conducting polymers based on thiophene and pyrrolidine derivatives and their subsequent application in electrochromic devices underscores the compound's role in advancing material sciences (Yiğitsoy et al., 2007).
Antibacterial Agents
In medicinal chemistry, thiophene-pyrrolidine derivatives have been evaluated for their antibacterial properties. The synthesis and microbiological activity studies of various derivatives reveal potential applications as antibacterial agents, highlighting the compound's importance in addressing antibiotic resistance and the development of new antimicrobial therapies (Miszke et al., 2008).
Future Directions
Pyrrolidine derivatives, including “2-(Thiophen-2-yl)pyrrolidine”, continue to be a focus of research due to their wide range of biological activities. Future research directions may include the design of new pyrrolidine compounds with different biological profiles, further exploration of their synthetic strategies, and detailed investigation of their mechanisms of action .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 2-(thiophen-2-yl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiophene derivatives, which include this compound, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that this compound may interact with multiple biochemical pathways.
Result of Action
It is known that molecules with the thiophene ring system, which includes this compound, exhibit many pharmacological properties . This suggests that the compound may have a significant impact at the molecular and cellular levels.
Action Environment
It is known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets in different environments.
Properties
IUPAC Name |
2-thiophen-2-ylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVOMNEUJWHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00320932, DTXSID50902762 | |
Record name | 2-(thiophen-2-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00320932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3316 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90090-64-5 | |
Record name | 2-(thiophen-2-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00320932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiophen-2-yl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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